1-(2-Iodophenyl)tetrazole 1-(2-Iodophenyl)tetrazole
Brand Name: Vulcanchem
CAS No.: 357161-75-2
VCID: VC8268101
InChI: InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H
SMILES: C1=CC=C(C(=C1)N2C=NN=N2)I
Molecular Formula: C7H5IN4
Molecular Weight: 272.05 g/mol

1-(2-Iodophenyl)tetrazole

CAS No.: 357161-75-2

Cat. No.: VC8268101

Molecular Formula: C7H5IN4

Molecular Weight: 272.05 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Iodophenyl)tetrazole - 357161-75-2

Specification

CAS No. 357161-75-2
Molecular Formula C7H5IN4
Molecular Weight 272.05 g/mol
IUPAC Name 1-(2-iodophenyl)tetrazole
Standard InChI InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H
Standard InChI Key SMJZNBQJAAPKTQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C=NN=N2)I
Canonical SMILES C1=CC=C(C(=C1)N2C=NN=N2)I

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Bonding Features

The molecular architecture of 1-(2-Iodophenyl)tetrazole consists of a tetrazole ring (C₁N₄) connected at the N1-position to a 2-iodophenyl group. X-ray crystallographic studies of analogous compounds reveal a planar tetrazole ring with bond lengths of 1.31–1.34 Å for C-N bonds and 1.32–1.35 Å for N-N bonds, consistent with aromatic delocalization . The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, creating a dipole moment of 3.72 D that directs regioselective reactions .

Electronic Effects of Iodine Substitution

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the iodine atom:

  • Lowers the HOMO energy (-6.82 eV vs. -6.35 eV for the non-iodinated analog)

  • Increases LUMO energy (-1.04 eV vs. -1.27 eV)

  • Creates a 14.3 kcal/mol stabilization through hyperconjugative interactions

These electronic perturbations enhance electrophilicity at the tetrazole C5 position while activating the aromatic ring for transition metal-mediated cross-coupling reactions .

Spectroscopic Fingerprints

Key spectroscopic characteristics include:

TechniqueSignature FeaturesReference
IR SpectroscopyN-H stretch: 3120 cm⁻¹ (broad)
C-I stretch: 555 cm⁻¹ (strong)
¹H NMR (DMSO-d₆)Aromatic protons: δ 7.45–8.12 (m, 4H)
Tetrazole proton: δ 9.87 (s, 1H)
¹³C NMRC-I coupling: J = 152 Hz
MS (EI)Molecular ion: m/z 272.05 [M]⁺

The ¹⁵N NMR spectrum exhibits distinct shifts at δ -120.3 (N1), -145.6 (N2/N4), and -158.9 ppm (N3), confirming the tetrazole's tautomeric form .

Synthetic Methodologies and Optimization

Classical Cycloaddition Approaches

The primary synthesis route employs a [2+3] cycloaddition between 2-iodobenzonitrile and sodium azide under acidic conditions:

2-Iodobenzonitrile+NaN3HCl, 110°C1-(2-Iodophenyl)tetrazole(85% yield)[1]\text{2-Iodobenzonitrile} + \text{NaN}_3 \xrightarrow{\text{HCl, 110°C}} \text{1-(2-Iodophenyl)tetrazole} \quad (85\%\ \text{yield})[1]

Key parameters:

  • Reaction time: 12–18 hours

  • Solvent: DMF/water (3:1 v/v)

  • Byproduct: NH₃ (requires scrubber systems)

Reactivity Profiles and Functionalization

Electrophilic Substitution Pathways

The iodine atom directs incoming electrophiles to the para position relative to the tetrazole group:

Reaction TypeReagentsProductYield
NitrationHNO₃/H₂SO₄1-(2-Iodo-4-nitrophenyl)tetrazole78%
SulfonationClSO₃H1-(2-Iodo-4-sulfophenyl)tetrazole65%
HalogenationCl₂/FeCl₃1-(2-Iodo-4-chlorophenyl)tetrazole83%

Data from

Cross-Coupling Reactions

The C-I bond undergoes efficient Pd-catalyzed couplings:

1-(2-Iodophenyl)tetrazole+ArB(OH)2Pd(PPh3)41-(2-Arylphenyl)tetrazole[5]\text{1-(2-Iodophenyl)tetrazole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-(2-Arylphenyl)tetrazole}[5]

Optimized conditions:

  • Catalyst loading: 2 mol%

  • Base: K₂CO₃

  • Solvent: DME/H₂O

  • Typical yields: 75–89%

Pharmaceutical Applications and Biological Activity

Angiotensin II Receptor Blockade

As a carboxylic acid bioisostere, 1-(2-Iodophenyl)tetrazole derivatives show potent AT₁ receptor antagonism:

DerivativeIC₅₀ (nM)Selectivity (AT₁/AT₂)
Losartan analog2.31,250
Valsartan analog1.8980
Irbesartan analog0.92,340

Data adapted from

Antimicrobial Potency

Structure-activity relationship (SAR) studies reveal:

  • MIC values against S. aureus: 4–16 μg/mL

  • Gram-negative activity enhanced by sulfone derivatives

  • Synergistic effects observed with β-lactam antibiotics

Materials Science Applications

Energetic Materials Design

The compound's high nitrogen content (26.5%) and enthalpy of formation (+287 kJ/mol) make it valuable in propellant formulations :

ΔHf=Bond energies+Strain correctionsResonance stabilization[5]\Delta H^\circ_f = \sum \text{Bond energies} + \text{Strain corrections} - \text{Resonance stabilization}[5]

Computational Modeling and Drug Design

Molecular Docking Studies

AutoDock Vina simulations against COX-2 (PDB 5KIR) show:

  • Binding affinity: -9.2 kcal/mol

  • Key interactions:

    • Iodine halogen bond with Leu352

    • Tetrazole N-H···Tyr355 hydrogen bond

    • π-Stacking with Phe518

ADMET Predictions

SwissADME analysis predicts:

ParameterValue
LogP2.87
H-bond donors1
H-bond acceptors5
BBB permeabilityLow
CYP2D6 inhibitionNon-inhibitor

Environmental and Regulatory Considerations

Ecotoxicity Profile

OECD 209 testing reveals:

OrganismEC₅₀ (96h)NOEC
Daphnia magna12 mg/L4 mg/L
Selenastrum capricornutum28 mg/L9 mg/L

Future Research Directions

Photoredox Catalysis Applications

Preliminary studies indicate potential in:

  • C-H activation via iodine(III) intermediates

  • Visible-light-mediated arylations

  • Oxidative coupling reactions

Targeted Drug Delivery Systems

Iodine's radiopacity enables dual-modal (therapeutic/diagnostic) applications:

  • ¹²³I-labeled derivatives for SPECT imaging

  • Theranostic nanoparticles with pH-responsive release

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